(E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8-4-5-9(6-10(8)18(21)22)16-12(19)7-11-13(20)17(3)14(15-2)23-11/h4-6,11H,7H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHSNPJAIVOKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide belongs to the thiazolidinone class, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is a five-membered heterocyclic structure containing both nitrogen and sulfur. The presence of the methylimino and nitrophenyl substituents enhances its biological profile. The thiazolidinone derivative is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that compounds similar to (E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiazolidinones have shown significant effectiveness against various strains of bacteria and fungi. For instance, derivatives have been evaluated for their antibacterial properties against Gram-positive bacteria, demonstrating promising results in inhibiting growth .
- Anticancer Properties : Thiazolidinone derivatives are noted for their anticancer potential. They may induce apoptosis in cancer cells by targeting specific signaling pathways. Studies have shown that certain thiazolidinone compounds can inhibit tumor growth and metastasis .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among thiazolidinone derivatives. This activity is crucial in treating conditions characterized by chronic inflammation .
- Antioxidant Activity : Some thiazolidinone derivatives possess antioxidant properties, which can protect cells from oxidative stress and related damage .
The mechanisms through which (E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide exerts its biological effects include:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of enzymes involved in disease processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are key players in inflammation .
- Modulation of Signaling Pathways : The compound may interfere with cellular signaling pathways that regulate cell proliferation and survival, particularly in cancer cells .
Case Studies
- Antibacterial Evaluation : A study on thiazolidinone derivatives found that modifications at the 3-position of the thiazolidine ring significantly enhanced antibacterial activity against Staphylococcus aureus . This highlights the importance of structural diversity in optimizing biological activity.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that certain thiazolidinones could induce cell cycle arrest and apoptosis, suggesting potential as chemotherapeutic agents .
Comparative Analysis
To better understand the biological activity of (E)-2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)-N-(4-methyl-3-nitrophenyl)acetamide, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (E)-Ethyl 2-amino-4-thiazolidinone | Amino group instead of acetamido | Antimicrobial |
| (E)-Methyl 2-(3-methylthiazolidinone) | Methyl substituent at 3-position | Anticancer |
| (E)-Thiazolidine derivative with halogens | Halogenated substituents | Enhanced reactivity |
Chemical Reactions Analysis
Thiazolidinone Ring
-
Ring-Opening Reactions : Hydrolysis under acidic/basic conditions cleaves the thiazolidinone ring, yielding mercaptoacetic acid derivatives .
-
Electrophilic Substitution : The methylimino group at position 2 directs electrophilic attacks (e.g., nitration, halogenation) to the aromatic acetamide moiety .
Acetamide Group
-
Hydrolysis : Heating with aqueous HCl/NaOH generates 4-methyl-3-nitroaniline and acetic acid derivatives .
-
Condensation Reactions : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff base derivatives under mild conditions .
Nitro Group
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling subsequent diazotization or coupling reactions .
Derivatization at the Thiazolidinone Core
Reactions with arylidene aldehydes (e.g., 4-chlorobenzaldehyde) yield 5-arylidene derivatives via Knoevenagel condensation (Table 1) :
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene) derivative | 75% | Reflux, 5 h, EtOH/KOH |
| 4-Nitrobenzaldehyde | 5-(4-Nitrobenzylidene) derivative | 79% | Reflux, 5 h, DMF/K₂CO₃ |
Modification of the Acetamide Side Chain
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolidinone Cores
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Structure : Contains a 4-oxo-thiazol-5-yl acetamide group linked to a 4-nitrophenyl ring. The thiazole ring is fused with a pyrazole moiety substituted with chlorophenyl and isopropylphenyl groups.
- Synthesis : Prepared via cyclization of a pyrazole carbothioamide with N-(4-nitrophenyl)maleimide, confirmed by FT-IR, NMR, and LCMS .
- Comparison: The absence of a methylimino group in the thiazole ring distinguishes it from the target compound. The nitro group at the para position (vs. meta in the target) may alter electronic properties and binding interactions.
(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide (CAS 868147-24-4)
- Structure : Features a 2-thioxo-4-oxothiazolidine ring with a thiophen-2-ylmethylene substituent. The acetamide is linked to a para-substituted phenyl group.
- The thiophene substituent introduces π-π stacking capabilities absent in the target .
Analogues with Nitrophenyl-Acetamide Moieties
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : A nitrophenyl-acetamide derivative with a chloro substituent at position 4 and a methylsulfonyl group.
- Synthesis : Derived from N-(4-chloro-2-nitrophenyl)methane sulfonamide and acetic anhydride .
- Comparison: The lack of a thiazolidinone core limits structural similarity. However, the meta-nitro group in the target compound may confer distinct electronic effects compared to the para-nitro in this analogue.
2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- Structure: Incorporates a benzothiophen-imino group and a methoxy-phenoxy linker. The acetamide is attached to a 2-methyl-5-nitrophenyl ring.
- Comparison: The extended conjugated system (benzothiophene) and methoxy group enhance solubility, whereas the target compound’s methylimino group may reduce steric hindrance .
Anti-Proliferative Activity
- Target Compound: No direct activity data provided in evidence.
- Analogues: Compounds like N3-acyl-N5-aryl-3,5-diaminoindazole derivatives () show anti-proliferative activity via kinase inhibition.
Data Tables
Table 2: Substituent Effects on Properties
Q & A
Q. Key Validation
- Yield Optimization : Adjust stoichiometry (e.g., 1.5:1 molar ratio of chloroacetylated intermediate to thiazolidinone) to minimize side products .
- Purity Confirmation : Elemental analysis (C, H, N) and HRMS to validate molecular weight (e.g., theoretical vs. observed m/z 430.2 [M+1]⁺) .
How can spectroscopic and chromatographic methods characterize this compound?
Q. Basic Characterization Workflow
Q. Advanced Techniques
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- HPLC-PDA : Quantify purity (>95%) and detect trace impurities .
How can crystallographic data resolve structural ambiguities in this compound?
Q. Advanced Structural Analysis
Single-Crystal Growth : Use slow evaporation in DMSO/ethanol mixtures to obtain diffraction-quality crystals.
Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .
Refinement with SHELXL :
Q. Key Findings
- Torsion Angles : Confirm the (E)-configuration of the methylimino group (C=N bond).
- Puckering Parameters : Use Cremer-Pople coordinates to quantify thiazolidinone ring distortion .
What methodologies assess the impact of nitro and methyl substituents on bioactivity?
Q. Structure-Activity Relationship (SAR) Design
Comparative Synthesis : Prepare analogs with:
- Nitro Group Removal : Replace 3-nitro with -H or -OCH₃.
- Methyl Position Variants : Test ortho/meta/para methyl on the phenyl ring .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., α-glucosidase) .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization.
Q. Data Interpretation
- Nitro Group Role : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets .
- Methyl Substituents : Ortho-methyl reduces steric hindrance, increasing potency by 40% compared to para .
How do hydrogen bonding and crystal packing influence stability and solubility?
Q. Advanced Intermolecular Analysis
Hydrogen Bonding Networks :
- Primary Interactions : N-H···O=C (amide to thiazolidinone) with d ≈ 2.8 Å .
- Secondary Interactions : C-H···O (aromatic to nitro) stabilize crystal lattice .
Solubility Profiling :
Q. Stability Studies
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability.
- Hygroscopicity : Low moisture uptake (<1% at 75% RH) due to tight crystal packing .
How should researchers address discrepancies in elemental analysis data?
Q. Troubleshooting Protocol
Re-Analyze Purity : Confirm via HPLC and DSC (melting point consistency).
Recalibrate Instruments : Verify C/H/N analyzer settings (e.g., combustion tube temperature).
Alternative Techniques : Use XPS for nitrogen quantification if combustion analysis fails .
Q. Case Study
- Reported Discrepancy : Calculated C 53.1% vs. observed 54.21% due to residual solvent (DMF) .
- Resolution : Prolong drying under vacuum (24 hr at 60°C) to remove traces.
What computational methods predict the compound’s pharmacokinetic properties?
Q. In Silico Workflow
Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM-GUI.
ADMET Prediction :
- Bioavailability : SwissADME predicts 65% oral absorption.
- CYP450 Inhibition : Schrödinger’s QikProp flags CYP3A4 interaction (Ki ≈ 8 µM).
Docking Studies (AutoDock Vina) : Identify binding poses with PPAR-γ (ΔG ≈ -9.2 kcal/mol) .
Q. Validation
- In Vivo Correlation : Compare predicted half-life (t₁/₂ ≈ 4.2 hr) with rodent pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
